molecular formula C10H14ClNS2 B6176078 methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride CAS No. 2624138-01-6

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

Cat. No.: B6176078
CAS No.: 2624138-01-6
M. Wt: 247.8
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Description

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride is a synthetic organic compound with the molecular formula C10H14ClNS2. This compound features a unique structure that includes a thieno[3,2-b]thiophene moiety, which is a fused bicyclic system containing sulfur atoms. The presence of this moiety imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride typically involves the following steps:

  • Formation of the Thieno[3,2-b]thiophene Core: : The thieno[3,2-b]thiophene core can be synthesized through a series of cyclization reactions starting from appropriate thiophene derivatives. For instance, a common method involves the cyclization of 2-bromo-3-thiophenecarboxaldehyde with a sulfur source under acidic conditions.

  • Alkylation: : The next step involves the alkylation of the thieno[3,2-b]thiophene core with a suitable alkyl halide, such as 1-bromo-2-chloropropane, to introduce the propan-2-yl group.

  • Amination: : The alkylated product is then subjected to amination using methylamine under basic conditions to form the desired amine.

  • Hydrochloride Salt Formation: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the structure.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur heterocycles.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

  • Industry: : It is used in the development of new materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism by which methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The thieno[3,2-b]thiophene moiety can interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved are subject to ongoing research, but the compound’s ability to form stable interactions with proteins and nucleic acids is a key factor.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds containing the thiophene ring but lacking the fused bicyclic system.

Uniqueness

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride is unique due to its specific substitution pattern and the presence of both the thieno[3,2-b]thiophene core and the propan-2-ylamine group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2624138-01-6

Molecular Formula

C10H14ClNS2

Molecular Weight

247.8

Purity

95

Origin of Product

United States

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